
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and an ethyl ester . The SMILES representation of the molecule isCCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C . Physical And Chemical Properties Analysis
This compound appears as a white to cream or pale yellow crystalline powder . It has a density of 1.13 and a boiling point of 351°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound that has been utilized in various chemical synthesis processes, indicating its versatility in organic chemistry. For instance, it has been involved in reactions to produce pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its reactivity and potential for creating diverse heterocyclic compounds (Ghozlan et al., 2014). Additionally, its derivatives have been synthesized for the creation of novel thiophene-based bis-heterocyclic monoazo dyes, further expanding its application in the field of dye chemistry (Karcı & Karcı, 2012).
Heterocyclic Compound Development
The compound has been a key precursor in the development of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For example, its reaction with different hydrazines has led to the synthesis of a range of pyrazole derivatives, highlighting its role in creating bioactive molecules and potential therapeutic agents (Kurihara et al., 1980).
Fluorescent Brightening Agents
This compound has also been used in the synthesis of fluorescent brightening agents. By undergoing various condensation reactions, it contributes to the creation of compounds that enhance the brightness and whiteness of materials, which is particularly useful in the textile industry (Tagdiwala & Rangnekar, 2007).
Fluorination Studies
Studies on selective fluorination of derivatives of this compound have provided insights into the selective introduction of fluorine atoms into heterocyclic compounds. This research contributes to the field of organofluorine chemistry, which is significant for pharmaceutical and agrochemical development (Makino & Yoshioka, 1988).
Propiedades
IUPAC Name |
ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCPDKGPSNLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372622 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81153-63-1 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

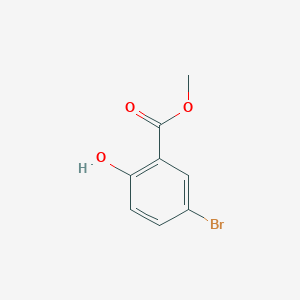
![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)

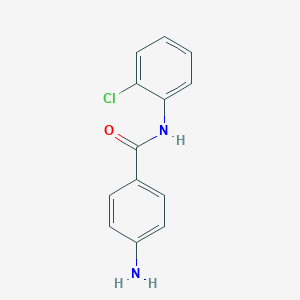
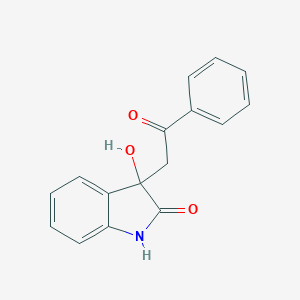
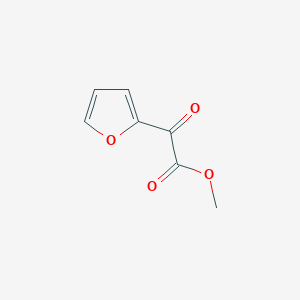
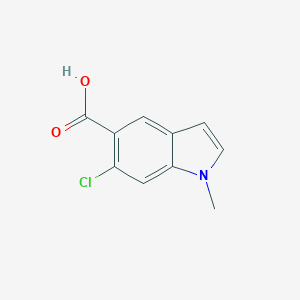
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)

